3-(2-(2-环戊烯基亚甲基)噻唑-4-基)-2H-香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

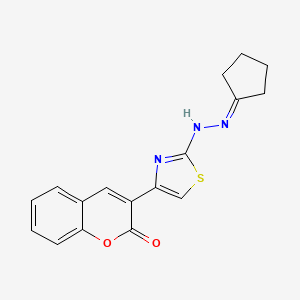

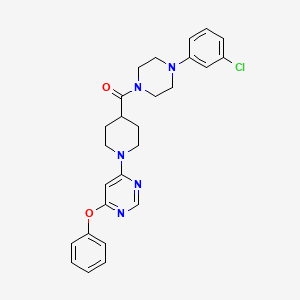

“3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one” is a compound that has been synthesized and studied for its antimicrobial activity . It belongs to a series of 2-aryliden-hydrazone-thiazoles .

Synthesis Analysis

The compound was synthesized starting from aryliden-thiosemicarbazones by the Hantzsch condensations with different α (or γ)-halocarbonyl compounds .Molecular Structure Analysis

The molecular formula of the compound is C15H14N4S . The molecular weight is 282.36 (free base basis) .Chemical Reactions Analysis

The compound was synthesized through a series of reactions starting from aryliden-thiosemicarbazones . More specific details about the chemical reactions involved in the synthesis are not available in the retrieved data.Physical And Chemical Properties Analysis

The compound is a white-yellow powder . It has a melting point of 88-89°C . It is soluble in DMSO at 50 mg/mL . It should be stored at 2-8°C .科学研究应用

合成技术和化学活性

所讨论的化合物属于包含各种噻唑和色满-2-酮衍生物的更广泛的化合物系列的一部分,这些衍生物已被合成并研究了其不同的生物学和化学性质。一项值得注意的研究涉及超声促进的带有香豆素核的噻唑衍生物的合成。该方法已证明具有快速的合成能力,从而产生对某些细胞系具有潜在细胞毒活性的化合物,表明了潜在治疗应用的途径(Gomha & Khalil, 2012)。此外,多组分合成技术促进了吡唑基三唑噻二嗪基色满-2-酮的产生,展示了合成方法在生成复杂分子中的多功能性和适应性(Pavurala & Vedula, 2015)。

生物活性

对香豆素-噻唑衍生物的研究突出了其在生物应用中的潜力,尤其是其抗菌特性。这些化合物已被证明可以有效对抗多种微生物,使其成为抗菌涂层和疗法中的候选者。一项特定研究合成了香豆素噻唑衍生物,并在将其掺入聚氨酯清漆中时评估了它们的抗菌活性,证明了增强的抗菌效果(El‐Wahab 等人,2014)。此外,还探索了具有磺酰胺部分的新型噻唑、吡啶酮、吡唑、色满和腙衍生物的合成,一些化合物显示出有希望的抗菌效果,突出了这些化学框架的治疗潜力(Darwish 等人,2014)。

抗氧化和抗菌活性

噻唑基-吡唑-双香豆素化合物的抗氧化和抗菌能力已经过研究,揭示了可用于药物开发的显着生物活性。这些化合物不仅显示出良好的生物能力,而且还展示了开发新的抗菌和抗氧化疗法的有希望的途径(Mahmoodi & Ghodsi, 2017)。

作用机制

Target of Action

The primary target of the compound 3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one is N-acetyltransferase 10 (NAT10) . NAT10 is a lysine acetyltransferase that acts on microtubules and histones . It mainly exists in the nucleolus .

Mode of Action

3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one acts as a potent inhibitor of NAT10 . It remodels nuclear architecture through the inhibition of NAT10’s lysine acetyltransferase activity . This results in significant changes in the shape of the nucleus in cells .

Biochemical Pathways

The compound 3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one affects the biochemical pathway involving NAT10 and its role in microtubule reorganization . By inhibiting NAT10, it mediates microtubule reorganization, which in turn remedies the nuclear shape in LMNA-depleted cells .

Pharmacokinetics

It is known that the compound is soluble in dmso , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one’s action include the remodeling of nuclear architecture and improvement of nuclear shape in LMNA-depleted cells . It also improves the health status of cells derived from LMNA-mutated HGPS patients and primary MRC5 fibroblasts aged in culture .

Action Environment

It is known that the compound is stable under -20℃ storage conditions , which suggests that temperature could be a factor influencing its stability.

属性

IUPAC Name |

3-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-16-13(9-11-5-1-4-8-15(11)22-16)14-10-23-17(18-14)20-19-12-6-2-3-7-12/h1,4-5,8-10H,2-3,6-7H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHHQYKEDCRGGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2723848.png)

![1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2723850.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2723853.png)

![5-methyl-1-(4-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2723855.png)

![6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2723858.png)

![N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)benzenecarboxamide](/img/structure/B2723863.png)

![N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2723864.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2723867.png)

![N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide](/img/structure/B2723869.png)